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molecular formula C13H9F4N B7940480 2-Fluoro-3'-(trifluoromethyl)-1,1'-biphenyl-4-amine

2-Fluoro-3'-(trifluoromethyl)-1,1'-biphenyl-4-amine

Cat. No. B7940480
M. Wt: 255.21 g/mol
InChI Key: ZTEHAXKGGDXHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045512B2

Procedure details

A mixture of 4-bromo-3-fluoroaniline (4.3 g), 3-trifluoromethylphenylboronic acid (4.4 g), sodium carbonate (6.5 g), palladium(II) acetate (0.22 g) and 2-(di-t-butylphosphino)biphenyl (0.60 g) were weighed into a reaction tube and flushed with nitrogen. A 70:30 mixture of dioxane/water (50 mL) was then added and the mixture was heated at 90° C. for 16 h. Ethyl acetate and water was added and the phases separated. The organic phase was dried and concentrated. The residue was purified by column chromatography on silica to give a solid (2.5 g).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:9][C:3]1[CH:4]=[C:5]([NH2:6])[CH:7]=[CH:8][C:2]=1[C:16]1[CH:15]=[CH:14][CH:13]=[C:12]([C:11]([F:22])([F:21])[F:10])[CH:17]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)F
Name
Quantity
4.4 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F
Name
Quantity
6.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
0.22 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were weighed into a reaction tube
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
A 70:30 mixture of dioxane/water (50 mL)
ADDITION
Type
ADDITION
Details
was then added
ADDITION
Type
ADDITION
Details
Ethyl acetate and water was added
CUSTOM
Type
CUSTOM
Details
the phases separated
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)N)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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